molecular formula C10H6F2 B11920284 1,7-Difluoronaphthalene

1,7-Difluoronaphthalene

Katalognummer: B11920284
Molekulargewicht: 164.15 g/mol
InChI-Schlüssel: CFDBLWPUDFGNFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Difluoronaphthalene is an organofluorine compound derived from naphthalene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 7 positions. This compound is part of the broader class of difluoronaphthalenes, which are known for their unique chemical properties and applications in various fields, including organic synthesis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,7-Difluoronaphthalene can be synthesized through several methods. One common approach involves the selective fluorination of naphthalene derivatives. For instance, the diazotization of 1-naphthylamine followed by fluorination using fluorine-containing compounds such as fluoboric acid or fluorophosphoric acid can yield this compound . The reaction conditions typically involve acidic environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high-purity products suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1,7-Difluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1,7-Difluoronaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,7-difluoronaphthalene involves its interaction with various molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds. This property is particularly useful in the design of pharmaceuticals and materials with specific electronic characteristics .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,7-Difluoronaphthalene is unique due to the specific positioning of the fluorine atoms, which can lead to distinct electronic and steric effects compared to other isomers. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties, resulting from the specific placement of fluorine atoms, make it a valuable building block in organic synthesis, materials science, and pharmaceutical research. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in advanced scientific applications.

Eigenschaften

Molekularformel

C10H6F2

Molekulargewicht

164.15 g/mol

IUPAC-Name

1,7-difluoronaphthalene

InChI

InChI=1S/C10H6F2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H

InChI-Schlüssel

CFDBLWPUDFGNFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.